tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride
Overview
Description
tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride: is a chemical compound with the molecular formula C10H23ClN2O2 and a molecular weight of 238.76 g/mol . It is commonly used in various research and industrial applications due to its unique chemical properties.
Scientific Research Applications
tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a tool for investigating biological processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with proteases, leading to the inhibition of protein degradation. This interaction is crucial for studying the regulation of protein levels within cells .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis, leading to changes in cell survival rates .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to specific sites on enzymes, leading to their inhibition or activation. For example, it can inhibit the activity of serine proteases by binding to their active sites. This inhibition results in the accumulation of substrate proteins, which can affect various cellular processes. Furthermore, this compound can influence gene expression by interacting with transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under inert atmosphere and room temperature conditions. It can degrade over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including toxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm to the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can affect the metabolism of amino acids and proteins by inhibiting proteases. This inhibition can lead to changes in the levels of specific metabolites, which can be measured to study the compound’s effects on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. The compound can be transported into cells via amino acid transporters and can bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the lysosomes, where it inhibits lysosomal proteases. This localization is essential for studying the compound’s effects on protein degradation and cellular homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with 1-aminopentan-3-ol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in solid form .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Mechanism of Action
The mechanism of action of tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- tert-Butyl (1-aminopropyl)carbamate hydrochloride
- tert-Butyl (1-aminobutyl)carbamate hydrochloride
- tert-Butyl (1-aminohexyl)carbamate hydrochloride
Comparison: tert-Butyl (1-aminopentan-3-yl)carbamate hydrochloride is unique due to its specific structure and properties, which make it suitable for certain applications where other similar compounds may not be as effective. Its distinct chemical reactivity and stability are key factors that differentiate it from other related compounds .
Properties
IUPAC Name |
tert-butyl N-(1-aminopentan-3-yl)carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-5-8(6-7-11)12-9(13)14-10(2,3)4;/h8H,5-7,11H2,1-4H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDGOHJRICERGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCN)NC(=O)OC(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856370 | |
Record name | tert-Butyl (1-aminopentan-3-yl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131594-84-7 | |
Record name | tert-Butyl (1-aminopentan-3-yl)carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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